2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride
Description
Properties
IUPAC Name |
2-(4-methoxyphenyl)-8-methylquinoline-4-carbonyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2/c1-11-4-3-5-14-15(18(19)21)10-16(20-17(11)14)12-6-8-13(22-2)9-7-12/h3-10H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QYGJZSRWTOMMPH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)OC)C(=O)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401197010 | |
| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
311.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1160254-43-2 | |
| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1160254-43-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(4-Methoxyphenyl)-8-methyl-4-quinolinecarbonyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401197010 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride typically involves the condensation of 2-(4-methoxyphenyl)malonaldehyde with 1H-pyrazol-5-amine, followed by a Suzuki–Miyaura cross-coupling reaction . The reaction conditions often include the use of palladium catalysts and bases such as potassium carbonate in an organic solvent like toluene or dimethylformamide.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride can undergo various types of chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic substitution reactions where the carbonyl chloride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: The quinoline ring can undergo oxidation and reduction reactions, leading to the formation of different quinoline derivatives.
Rearrangement Reactions: Under certain conditions, the compound can undergo rearrangement reactions, such as the Baeyer-Villiger oxidation.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols, often in the presence of a base like triethylamine.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amide derivative, while oxidation can produce a quinoline N-oxide.
Scientific Research Applications
2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex quinoline derivatives and heterocyclic compounds.
Material Science: Quinoline derivatives are explored for their potential use in organic light-emitting diodes (OLEDs) and other electronic materials.
Mechanism of Action
The mechanism of action of 2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes or receptors, depending on its structural modifications. For instance, quinoline derivatives are known to interact with DNA and proteins, affecting cellular processes such as replication and transcription .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
The reactivity and physicochemical properties of quinoline-4-carbonyl chlorides are highly sensitive to substituent positions and functional groups. Below is a comparative analysis:
Table 1: Key Attributes of Structural Analogs
Key Findings from Comparative Analysis
Electronic Effects: The para-methoxy group in the target compound donates electrons via resonance, activating the quinoline ring toward electrophilic substitution . Dimethoxy substitution (CAS 1160254-45-4) amplifies electron density, likely accelerating reactions at the carbonyl chloride site .
Solubility and Lipophilicity :
- The ethylphenyl analog (CAS 1160254-21-6) is more hydrophobic than the methoxy-containing compounds due to the absence of oxygen .
- Thienyl substitution (sc-337427) introduces sulfur, which may moderately improve solubility in aprotic solvents but reduce stability under oxidative conditions .
Reactivity of Carbonyl Chloride :
- Steric hindrance from 8-methyl in the target compound may slow nucleophilic attacks compared to analogs with smaller substituents (e.g., 8-H or 8-Cl).
- The 3,4-dimethoxy derivative (CAS 1160254-45-4) likely exhibits enhanced reactivity due to increased electron density at the carbonyl group .
Biological Activity
2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound, characterized by its quinoline structure and functional groups, has been studied for its potential therapeutic applications, particularly in the fields of oncology and anti-inflammatory treatments. This article provides an overview of the biological activity associated with this compound, supported by data tables, research findings, and case studies.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 311.78 g/mol. The structure includes a quinoline core, a methoxy group at the para position, and a carbonyl chloride functional group that enhances its reactivity.
Anticancer Properties
Recent studies have highlighted the anticancer potential of this compound. Preliminary investigations indicate that this compound may inhibit tumor growth in various cancer cell lines. For example, it has shown promising activity against:
- Breast Cancer Cell Lines : In vitro assays demonstrated significant cytotoxicity against MCF-7 cells.
- Lung Cancer : The compound exhibited inhibitory effects on A549 lung cancer cells.
The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, as evidenced by flow cytometry and Western blot analyses that reveal increased levels of pro-apoptotic markers such as Bax and decreased levels of anti-apoptotic proteins like Bcl-2 .
Anti-inflammatory Activity
In addition to its anticancer properties, this compound has been investigated for its anti-inflammatory effects. Studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential role in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease .
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The carbonyl chloride group can react with nucleophilic sites on enzymes, potentially inhibiting their activity.
- Receptor Modulation : The methoxy group enhances lipophilicity, facilitating cellular uptake and interaction with various receptors involved in cell signaling pathways.
Comparative Analysis with Similar Compounds
| Compound Name | Structure | Key Characteristics |
|---|---|---|
| 7-Chloro-2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid | Structure | Exhibits similar anticancer properties but with enhanced solubility. |
| 6-Chloro-2-(4-methoxyphenyl)quinoline-4-carbonyl chloride | Structure | Known for antimicrobial activity; serves as an intermediate in drug synthesis. |
| 8-Methylquinoline-4-carboxylic acid | Structure | Lacks halogen substituents; primarily used as a chemical intermediate. |
This table illustrates the structural diversity among similar compounds and highlights how specific substitutions can influence biological activity.
Case Studies
- Study on Anticancer Activity : A recent study published in Journal of Medicinal Chemistry evaluated the effects of various quinoline derivatives, including this compound, on cancer cell proliferation. Results indicated a dose-dependent inhibition of tumor growth, supporting further development as an anticancer agent .
- Anti-inflammatory Research : Another investigation focused on the anti-inflammatory properties of this compound using animal models. The results showed a significant reduction in paw edema in rats treated with the compound compared to controls, suggesting its potential application in treating inflammatory conditions .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing 2-(4-Methoxyphenyl)-8-methylquinoline-4-carbonyl chloride?
- Methodological Answer : The compound is synthesized via a two-step process:
Quinoline Core Formation : Condensation of substituted anilines with β-keto esters or via Friedländer synthesis to form the quinoline scaffold.
Carbonyl Chloride Introduction : Reacting the carboxylic acid precursor (e.g., 2-(4-methoxyphenyl)-8-methylquinoline-4-carboxylic acid) with thionyl chloride (SOCl₂) under reflux in anhydrous conditions. Excess SOCl₂ is removed under reduced pressure, and the product is purified via column chromatography (silica gel, hexane/ethyl acetate gradient) .
- Key Considerations : Ensure moisture-free conditions to prevent hydrolysis of the carbonyl chloride group.
Q. What analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm substituent positions and scaffold integrity. The methoxy group (-OCH₃) typically appears as a singlet at ~3.8 ppm in ¹H NMR .
- Mass Spectrometry (HRMS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z 342.07 for C₁₉H₁₆ClNO₂).
- Infrared (IR) Spectroscopy : A strong carbonyl stretch (~1750 cm⁻¹) confirms the acyl chloride group .
Q. How should this compound be stored to maintain stability?
- Methodological Answer :
- Store in airtight, moisture-resistant containers under inert gas (e.g., argon) at -20°C.
- Avoid exposure to humidity, as the carbonyl chloride group is prone to hydrolysis. Hazard statements (H314, H290) for analogous compounds indicate corrosivity and oxidizing properties, necessitating secondary containment .
Advanced Research Questions
Q. How do structural modifications (e.g., methoxy vs. methyl groups) influence reactivity in nucleophilic acyl substitution?
- Methodological Answer :
- Electron-Donating Groups (EDGs) : The 4-methoxyphenyl group enhances electron density at the carbonyl carbon, increasing reactivity toward nucleophiles (e.g., amines, alcohols). This is validated by comparing reaction rates with non-EDG analogs .
- Steric Effects : The 8-methyl group may hinder access to the carbonyl center, requiring optimized reaction conditions (e.g., elevated temperatures or polar aprotic solvents like DMF) .
Q. What in vitro assays are suitable for evaluating its biological activity, particularly against kinase targets?
- Methodological Answer :
- Kinase Inhibition Assays : Use fluorescence-based ADP-Glo™ assays to measure inhibition of kinases (e.g., EGFR or VEGFR2). IC₅₀ values are determined via dose-response curves.
- Cellular Uptake Studies : Radiolabeled analogs (³H or ¹⁴C) track intracellular accumulation in cancer cell lines (e.g., HeLa or MCF-7) .
- Data Interpretation : Correlate activity with structural analogs (e.g., 8-chloro derivatives show enhanced antibacterial potency ).
Q. How can computational modeling predict its interactions with biological targets?
- Methodological Answer :
- Molecular Docking : Use software like AutoDock Vina to simulate binding to kinase ATP-binding pockets. The methoxyphenyl group may form π-π interactions with hydrophobic residues (e.g., Phe in EGFR).
- MD Simulations : Run 100-ns trajectories in GROMACS to assess binding stability. Cl⁻ ions may stabilize electrostatic interactions in solvated environments .
Q. What strategies mitigate decomposition during long-term storage or reaction conditions?
- Methodological Answer :
- Stabilizers : Add molecular sieves (3Å) to storage containers to scavenge moisture.
- Reaction Optimization : Use Schlenk techniques for air-sensitive reactions. For hydrolysis-prone intermediates, replace SOCl₂ with oxalyl chloride for milder conditions .
Contradictions and Limitations in Current Evidence
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
